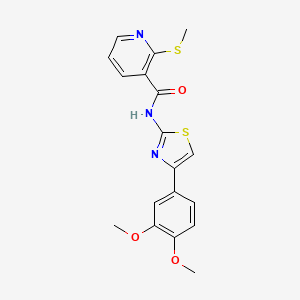
(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a furan ring, which is further substituted with a 4-methyl-1H-imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-1H-imidazole with 4-chloromethylfuran, followed by hydrolysis and subsequent boronation to yield the target compound .
Industrial Production Methods
Industrial production of (4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The imidazole moiety can be reduced to form imidazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Furanones
Reduction: Imidazolines
Substitution: Biaryl or vinyl derivatives
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is used as a building block for the construction of more complex molecules through cross-coupling reactions .
Biology and Medicine
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of (4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1H-Imidazol-1-yl)furan-2-yl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(4-(4-Methyl-1H-imidazol-1-yl)thiophene-2-yl)boronic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(4-(4-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is unique due to the presence of both a furan ring and a methyl-substituted imidazole moiety, which can confer distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H9BN2O3 |
|---|---|
Poids moléculaire |
191.98 g/mol |
Nom IUPAC |
[4-(4-methylimidazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-3-11(5-10-6)7-2-8(9(12)13)14-4-7/h2-5,12-13H,1H3 |
Clé InChI |
QNKMBDNFJABDJD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CO1)N2C=C(N=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B13349290.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
